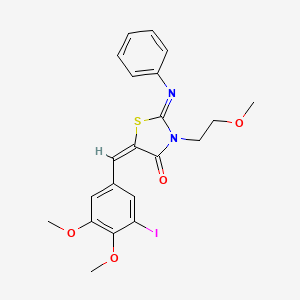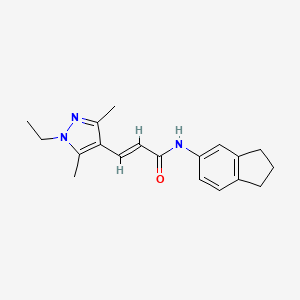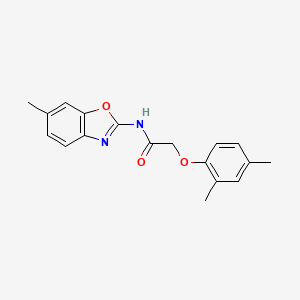![molecular formula C18H15ClN4O4 B10900067 N'-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B10900067.png)
N'-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes a chloronitrophenyl group, a furan ring, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-(2-chloro-5-nitrophenyl)-2-furaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide in the presence of an acid catalyst such as acetic acid. This reaction is carried out under reflux conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization under basic conditions, often using sodium ethoxide in ethanol, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.
Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro-oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitrophenyl and furan groups is particularly significant in these studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in the molecule.
Mechanism of Action
The mechanism of action of N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan and pyrrole rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{(Z)-1-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE
- N’~1~-{(Z)-1-[5-(2-CHLORO-5-METHOXYPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (pyrrole) groups allows for versatile chemical transformations and interactions with biological targets.
This detailed overview provides a comprehensive understanding of N’~1~-{(Z)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H15ClN4O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-[(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C18H15ClN4O4/c1-22-8-2-3-12(22)10-18(24)21-20-11-14-5-7-17(27-14)15-9-13(23(25)26)4-6-16(15)19/h2-9,11H,10H2,1H3,(H,21,24)/b20-11- |
InChI Key |
QENOPUIHJFDSIY-JAIQZWGSSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[1-(butylamino)ethylidene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B10899988.png)
![N-(4-chloro-2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899997.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10900004.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B10900007.png)

![2-{(2E)-2-[(2E)-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10900018.png)

![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10900022.png)
![Ethyl 6-tert-butyl-2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10900030.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(benzyloxy)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B10900034.png)
![4-{[(E)-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900037.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900044.png)
![4,4'-[(2-chloro-6-fluorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]](/img/structure/B10900049.png)
